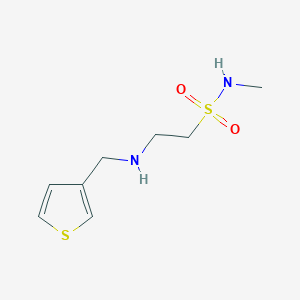![molecular formula C18H27N3O B7633561 N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide](/img/structure/B7633561.png)
N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide, also known as CP-945,598, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as CB1 receptor antagonists, which are used for the treatment of various disorders such as obesity, diabetes, and addiction.
Wirkmechanismus
N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide acts as a CB1 receptor antagonist, which means that it blocks the action of the CB1 receptor. The CB1 receptor is found in various parts of the brain and is involved in the regulation of appetite, metabolism, and reward. By blocking the CB1 receptor, N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide reduces appetite, increases metabolism, and reduces the rewarding effects of food and drugs.
Biochemical and physiological effects:
N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide has several biochemical and physiological effects. It has been shown to reduce food intake, increase energy expenditure, and improve glucose metabolism. In addition, it has also been shown to reduce drug and alcohol seeking behavior, as well as reduce anxiety and depression-like behaviors.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied in animal models. In addition, it has a well-defined mechanism of action, which makes it a useful tool for studying the CB1 receptor. However, one limitation of N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide is that it is not very selective for the CB1 receptor, and can also interact with other receptors in the brain.
Zukünftige Richtungen
There are several future directions for the study of N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide. One direction is to further investigate its potential therapeutic applications, such as in the treatment of anxiety, depression, and schizophrenia. Another direction is to develop more selective CB1 receptor antagonists, which would reduce the potential side effects of N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide. Finally, more research is needed to fully understand the mechanisms of action of N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide and its effects on various physiological processes.
Synthesemethoden
The synthesis of N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of an intermediate compound, which is then reacted with another compound to yield N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide. The synthesis of N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide has been described in detail in several scientific publications.
Wissenschaftliche Forschungsanwendungen
N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of obesity, diabetes, and addiction. In addition, it has also been studied for its potential use in the treatment of other disorders such as anxiety, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-3-5-18(22)20-15-7-4-6-14(11-15)19-16-10-13(2)21(12-16)17-8-9-17/h4,6-7,11,13,16-17,19H,3,5,8-10,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESRWVZPZNYVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)NC2CC(N(C2)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[(1-cyclopropyl-5-methylpyrrolidin-3-yl)amino]phenyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(2,6-dimethylpyridine-3-carbonyl)-methylamino]ethyl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B7633480.png)

![1-(2-Oxabicyclo[4.2.0]octan-7-yl)-3-(1,2,3,4-tetrahydronaphthalen-2-ylmethyl)urea](/img/structure/B7633495.png)
![N-[2-(5-ethyl-1,3-thiazol-2-yl)ethyl]-3-methoxy-4-methylpiperidine-1-carboxamide](/img/structure/B7633515.png)
![6-[2-[(2,6-Dimethylmorpholin-4-yl)methyl]pyrrolidin-1-yl]pyridazine-3-carbonitrile](/img/structure/B7633522.png)
![N-[(4-cyclopropyl-5-methyl-1,2,4-triazol-3-yl)methyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7633528.png)
![2-[(2-Bromo-6-fluorophenyl)methyl]-4-methyl-1,2,4-triazol-3-one](/img/structure/B7633536.png)
![N-methyl-2-methylsulfanyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7633547.png)

![1-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]cyclobutan-1-amine](/img/structure/B7633567.png)


![3-chloro-N-[(2-methylpyrazol-3-yl)methyl]-5-(trifluoromethyl)benzamide](/img/structure/B7633582.png)
![1-(2,5-dimethoxyphenyl)-N-methyl-N-[(7-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methyl]methanamine](/img/structure/B7633590.png)